N-Boc-DL-valinol

Overview

Description

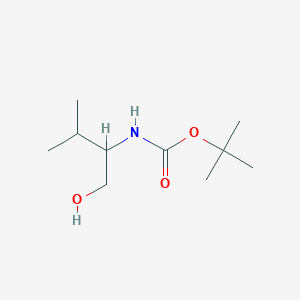

N-Boc-DL-valinol, also known as tert-butyl 1-(hydroxymethyl)-2-methylpropylcarbamate, is a chemical compound with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol . It is a derivative of valine, an amino acid, and is commonly used in organic synthesis as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-DL-valinol is typically synthesized through the protection of valinol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in a solvent like ethanol or dichloromethane at room temperature. The product is then purified through filtration and recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Boc-DL-valinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Formation of N-Boc-DL-valinal.

Reduction: Regeneration of this compound.

Substitution: Formation of this compound derivatives with different functional groups.

Scientific Research Applications

N-Boc-DL-valinol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Boc-DL-valinol involves the protection of amine groups through the formation of a carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

N-Boc-L-valinol: A similar compound with a single enantiomer.

N-Boc-D-valinol: Another enantiomer of N-Boc-DL-valinol.

N-Boc-DL-alaninol: A similar compound derived from alanine.

Uniqueness

This compound is unique due to its racemic mixture, providing a balance of both enantiomers. This makes it versatile for various synthetic applications where chirality is not a critical factor.

Biological Activity

N-Boc-DL-valinol, a chiral amino alcohol with the molecular formula CHNO, is increasingly recognized for its diverse applications in organic synthesis, particularly in the development of peptide-based drugs and other biologically active compounds. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the valinol structure. This modification enhances its utility in peptide synthesis by protecting the amino group while allowing for selective functionalization of other groups within the molecule. The compound exists as a racemic mixture of both D- and L-forms, which are enantiomers differing in spatial arrangement around the chiral center.

Mode of Action

This compound primarily acts as a building block in organic synthesis rather than exhibiting direct biological activity. It is utilized in the synthesis of various compounds, including β-amino acids and tetrahydroisoquinolines, which have significant pharmacological implications.

Biochemical Pathways

The compound plays a crucial role in several biochemical pathways, particularly those involved in amino acid metabolism. It serves as a substrate for enzymes such as acetohydroxyacid synthase and transaminase B, facilitating the production of branched-chain amino acids like valine, leucine, and isoleucine.

Antimicrobial Properties

Research indicates that some derivatives of valinol exhibit antimicrobial activity, positioning this compound as a potential candidate for antibiotic development. The structural similarity to amino acids allows it to interact with various biological systems.

Cellular Effects

This compound has been shown to influence cellular processes by modulating key signaling pathways, notably the PI3K/Akt pathway, which is essential for cell growth and survival. This modulation can enhance gene expression related to protein synthesis and energy production, promoting cell proliferation.

Case Studies

- Peptide Synthesis : this compound has been successfully employed in peptide synthesis through standard coupling techniques such as the carbodiimide method. Its Boc group allows for selective modifications during peptide assembly, with subsequent removal under acidic conditions to yield free valinol.

- Metabolic Studies : In laboratory settings, studies have demonstrated that this compound's effects are dose-dependent. At low doses, it enhances metabolic activity; however, higher doses may lead to cytotoxicity and disruption of normal physiological processes.

Pharmacokinetics

This compound exhibits solubility in various organic solvents (e.g., chloroform, dichloromethane), suggesting favorable bioavailability when used in biological contexts. Its stability under standard laboratory conditions is noteworthy; however, factors such as temperature and pH can influence its degradation over time.

Applications in Scientific Research

This compound's versatility extends across several fields:

- Chemistry : It serves as a chiral building block in synthesizing complex organic molecules and pharmaceuticals.

- Biology : The compound is integral to developing peptide-based drugs targeting specific biological pathways.

- Industry : It acts as an intermediate in producing various fine chemicals and active pharmaceutical ingredients.

Summary Table of Biological Activity

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Potential candidates for antibiotic development | |

| Enzyme Interaction | Substrate for acetohydroxyacid synthase | |

| Cellular Signaling | Modulates PI3K/Akt pathway | |

| Peptide Synthesis | Used in standard coupling methods | |

| Dose-Dependent Effects | Enhances metabolism at low doses; cytotoxic at high doses |

Properties

IUPAC Name |

tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQRRYDVICNJGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338033 | |

| Record name | N-Boc-DL-valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169556-48-3 | |

| Record name | N-Boc-DL-valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.